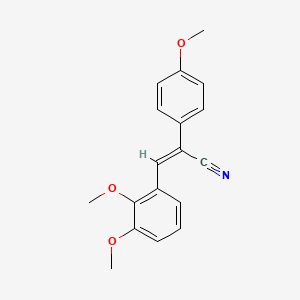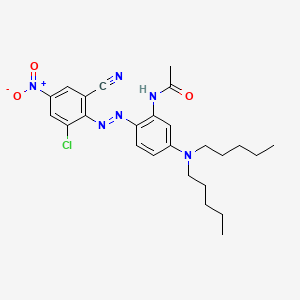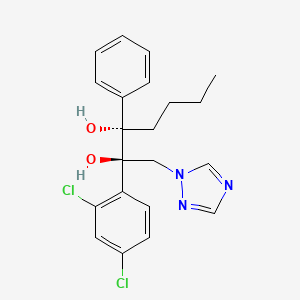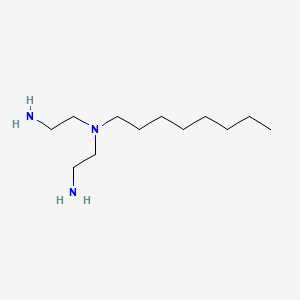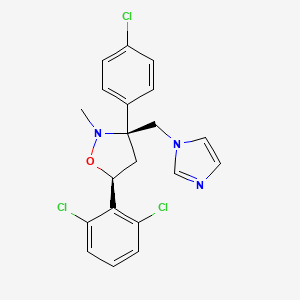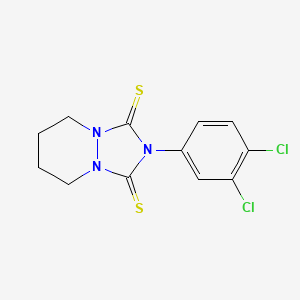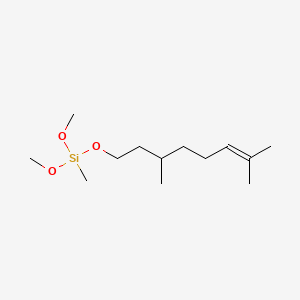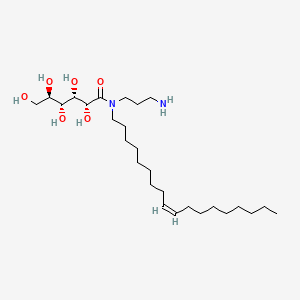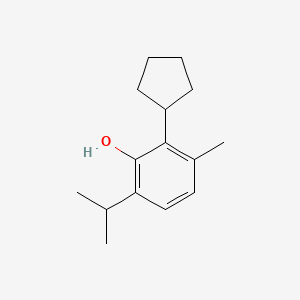
4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride is a synthetic organic compound belonging to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The presence of the imidazolium ring and the long alkyl chain contributes to its amphiphilic nature, making it useful in a wide range of applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride typically involves the reaction of 1,3-bis(2-hydroxyethyl)imidazolium with a long-chain alkyl halide, such as pentadecyl chloride. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency of the process. Additionally, green chemistry principles, such as the use of renewable solvents and catalysts, may be employed to minimize environmental impact.
化学反応の分析
Types of Reactions
4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imidazolium ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The chloride ion can be substituted with other anions, such as bromide or nitrate, through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Ion exchange reactions can be carried out using silver nitrate (AgNO3) or sodium bromide (NaBr) in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of new imidazolium salts with different anions.
科学的研究の応用
4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a solvent or catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the extraction and stabilization of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to solubilize hydrophobic drugs.
Industry: Utilized in the formulation of surfactants, lubricants, and anti-static agents.
作用機序
The mechanism of action of 4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride is largely dependent on its amphiphilic nature. The imidazolium ring interacts with polar molecules, while the long alkyl chain interacts with non-polar molecules. This dual interaction capability allows it to stabilize emulsions, solubilize hydrophobic compounds, and facilitate the transport of molecules across biological membranes. The chloride ion can also participate in ion exchange processes, further enhancing its versatility.
類似化合物との比較
Similar Compounds
- 4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride
- 4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-heptadecyl-1H-imidazolium chloride
- 4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-heneicosyl-1H-imidazolium chloride
Uniqueness
Compared to its similar compounds, 4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride offers a balanced combination of hydrophilic and hydrophobic properties, making it particularly effective in applications requiring both solubility and stability. Its specific alkyl chain length provides an optimal balance between fluidity and viscosity, enhancing its performance in various industrial and research applications.
特性
CAS番号 |
93783-20-1 |
|---|---|
分子式 |
C22H45ClN2O2 |
分子量 |
405.1 g/mol |
IUPAC名 |
2-[3-(2-hydroxyethyl)-2-pentadecyl-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C22H45N2O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-23(18-20-25)16-17-24(22)19-21-26;/h25-26H,2-21H2,1H3;1H/q+1;/p-1 |
InChIキー |
NZCJLFZDLDDAMZ-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCC1=[N+](CCN1CCO)CCO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


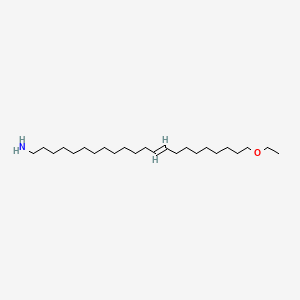
![1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]](/img/structure/B15179963.png)

